molecular formula C17H18N2O4 B5732855 N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No.: B5732855
M. Wt: 314.34 g/mol
InChI Key: FYYWBHJINGWXRG-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes an ethyl group, a methoxy group, a methylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-methoxy-N-(2-methylphenyl)benzamide, followed by the introduction of the ethyl group through an alkylation reaction. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-ethyl-4-methoxy-N-(2-methylphenyl)-3-aminobenzamide, while substitution reactions can introduce various functional groups in place of the methoxy or ethyl groups.

Scientific Research Applications

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-ethyl-4-methoxy-N-(2-methylphenyl)benzamide:

    4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide: Lacks the ethyl group, affecting its solubility and interaction with other molecules.

    N-ethyl-4-methoxy-N-(2-methylphenyl)-3-aminobenzamide:

Properties

IUPAC Name

N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-18(14-8-6-5-7-12(14)2)17(20)13-9-10-16(23-3)15(11-13)19(21)22/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYWBHJINGWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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